molecular formula C10H17N3 B13287919 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13287919
M. Wt: 179.26 g/mol
InChI Key: YILNDGYWMOPAMA-UHFFFAOYSA-N
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Description

7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group attached to the imidazo[1,2-a]pyrimidine core.

Preparation Methods

The synthesis of 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of tert-butylamine with a suitable pyrimidine derivative can lead to the formation of the desired compound. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine stands out due to its unique structural features and versatile applications. Similar compounds include:

  • tert-Butyl 3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
  • tert-Butyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
  • tert-Butyl 6,7-dihydroimidazo[1,2-a]pyrimidine-8-carboxylate

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

7-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-10(2,3)8-4-6-13-7-5-11-9(13)12-8/h5,7-8H,4,6H2,1-3H3,(H,11,12)

InChI Key

YILNDGYWMOPAMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN2C=CN=C2N1

Origin of Product

United States

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